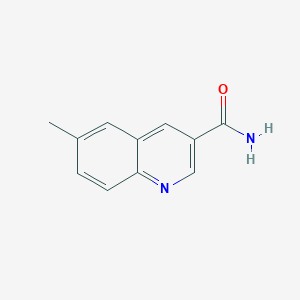

6-Methylquinoline-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-methylquinoline-3-carboxamide |

InChI |

InChI=1S/C11H10N2O/c1-7-2-3-10-8(4-7)5-9(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14) |

InChI Key |

FADRESHZNHIAFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylquinoline 3 Carboxamide and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for quinoline (B57606) synthesis, many of which were developed in the late 19th century, remain fundamental in organic synthesis. organicreactions.org These reactions, while effective, often require harsh conditions such as high temperatures and the use of strong acids or bases. tandfonline.comresearchgate.net

The Vilsmeier-Haack reaction is a versatile method used for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgijsr.net It employs a Vilsmeier reagent, typically a chloroiminium ion, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijsr.net This reaction can be adapted for the synthesis of quinoline-3-carboxamide (B1254982) precursors.

A common strategy involves the Vilsmeier-Haack cyclization of N-arylacetamides. For the synthesis of a 6-methyl substituted quinoline, the starting material would be N-(4-methylphenyl)acetamide (p-methylacetanilide). The reaction with the Vilsmeier reagent (POCl₃/DMF) leads to the formation of 2-chloro-6-methylquinoline-3-carbaldehyde. researchgate.netchemijournal.comchemijournal.com This intermediate is a crucial synthon. The 3-formyl group can then be oxidized to a carboxylic acid, which is subsequently coupled with an appropriate amine to yield the final 6-Methylquinoline-3-carboxamide. researchgate.net The presence of electron-donating groups, such as the methyl group at the para-position of the acetanilide, generally results in good yields of the quinoline product.

Table 1: Vilsmeier-Haack Reaction for Quinoline Synthesis

| Starting Material | Reagents | Intermediate Product | Final Product Step | Reference |

|---|---|---|---|---|

| N-(4-methylphenyl)acetamide | POCl₃, DMF | 2-chloro-6-methylquinoline-3-carbaldehyde | Oxidation & Amidation | researchgate.net |

| Acetanilides | POCl₃, DMF | 2-chloro-3-formylquinolines | Further transformations | |

| Acetophenone oximes | POCl₃, DMF | 2-chloroquinoline-3-carbaldehydes | Not specified | ijsr.net |

The reaction mechanism involves the formation of the Vilsmeier reagent, which then acts as the electrophile in an electrophilic substitution reaction with the activated aromatic ring of the N-arylacetamide, followed by cyclization and loss of water to form the quinoline ring. wikipedia.org

The Friedländer synthesis is a widely used and straightforward method for constructing the quinoline ring system. wikipedia.orgorganic-chemistry.orgresearchgate.net It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). organicreactions.orgresearchgate.net The reaction can be catalyzed by acids or bases, or sometimes proceeds simply by heating the reactants. organicreactions.orgnih.gov

To synthesize this compound using this approach, a suitable starting material would be 2-amino-5-methylbenzaldehyde. This would be reacted with a compound that can provide the C2, C3, and the 3-carboxamide functionality. For instance, condensation with 2-cyanoacetamide (B1669375) could potentially lead to the formation of the 3-carboxamide quinoline ring after hydrolysis of the nitrile.

The mechanism of the Friedländer reaction can proceed through two primary pathways. wikipedia.org

Aldol (B89426) Condensation First: The 2-aminoaryl carbonyl compound reacts with the methylene (B1212753) compound in an aldol-type condensation, followed by cyclization and dehydration to form the quinoline. wikipedia.orgcdnsciencepub.com

Schiff Base First: The initial step is the formation of a Schiff base between the amino group and the carbonyl of the second reactant, followed by an intramolecular aldol condensation and subsequent dehydration. wikipedia.org

The choice of catalyst (acid or base) can influence the reaction pathway and the regioselectivity of the product, especially when using unsymmetrical ketones. youtube.com

Table 2: Overview of the Friedländer Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzaldehyde | Acetaldehyde | Base (NaOH) | Quinoline | organicreactions.org |

| 2-Aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base Catalysis | Substituted Quinoline | wikipedia.orgresearchgate.net |

| 2-Aminobenzaldehydes | Ketones | Lewis acids, Iodine, etc. | Quinoline derivatives | wikipedia.org |

The Conrad-Limpach and Knorr syntheses are related methods that involve the reaction of anilines with β-ketoesters. pharmaguideline.comjptcp.com The key difference lies in the reaction conditions, which dictate the final product isomer.

Conrad-Limpach Synthesis: This method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org At lower temperatures (typically below 100°C), the reaction favors the formation of a β-aminoacrylate. This intermediate is then cyclized at high temperatures (around 250°C), often in a high-boiling inert solvent, to yield a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone). pharmaguideline.comwikipedia.orgnih.gov To produce a 6-methyl derivative, p-toluidine (B81030) (4-methylaniline) would be used as the aniline component. wikipedia.org

Knorr Synthesis: In this variation, the reaction between the aniline and β-ketoester is carried out under acidic conditions (e.g., sulfuric acid) at higher initial temperatures. iipseries.orgwikipedia.org This condition favors the formation of a β-ketoanilide intermediate, which then undergoes intramolecular cyclization upon treatment with a strong acid to form a 2-hydroxyquinoline (B72897) (2-quinolone). iipseries.orgwikipedia.org

To obtain the 3-carboxamide functionality, a modified β-ketoester, such as a malonic acid derivative, might be necessary, followed by subsequent chemical transformations.

Table 3: Comparison of Conrad-Limpach and Knorr Syntheses

| Synthesis Name | Aniline Reactant | β-Ketoester Reactant | Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|---|

| Conrad-Limpach | Anilines | Ethyl acetoacetate | 1. Low temp. 2. High temp. cyclization | β-aminoacrylate | 4-Hydroxyquinoline | pharmaguideline.comwikipedia.org |

| Knorr | Anilines | Ethyl acetoacetate | Acid-catalyzed, high temp. | β-ketoanilide | 2-Hydroxyquinoline | iipseries.orgwikipedia.org |

Beyond the major named reactions, various other cyclization strategies exist for quinoline synthesis. One prominent approach is the intramolecular cyclization of o-substituted anilines. For example, o-cinnamylanilines can undergo a regioselective 6-endo-trig intramolecular oxidative cyclization to yield 2-aryl 4-substituted quinolines. organic-chemistry.org

Another powerful method involves the synthesis from anthranilic acids or their derivatives. For instance, isatoic anhydride (B1165640) (derived from anthranilic acid) can be methylated and then condensed with dimethylmalonate (B8719724) to form a methyl ester intermediate. This intermediate can then be condensed with an appropriate aniline to form the quinoline-3-carboxamide structure. This route is particularly useful for synthesizing N-aryl-quinoline-3-carboxamides. google.com

Furthermore, nucleophile-triggered 6-endo cyclization of o-alkynylisocyanobenzenes represents another pathway to the quinoline core. researchgate.net These methods highlight the versatility of using specifically functionalized starting materials to achieve the desired substitution pattern on the quinoline ring. organic-chemistry.orgresearchgate.net

Modern and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. tandfonline.combohrium.comresearchgate.net These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents and reagents. researchgate.netnih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and cleaner reactions. researchgate.netnih.gov

Several classical quinoline syntheses have been successfully adapted to microwave conditions. For example, the Friedländer synthesis can be performed efficiently under microwave irradiation, often in greener solvents like water or ethanol (B145695), or even under solvent-free conditions. organic-chemistry.orgbohrium.com This approach not only enhances the reaction rate but also aligns with the principles of green chemistry. bohrium.comresearchgate.net Studies have demonstrated the synthesis of various quinoline derivatives, including quinoline-4-carboxylic acids from isatin, using microwave heating, which significantly shortens the required reaction time. researchgate.netnih.gov The synthesis of quinoline-fused benzodiazepines has also been achieved with excellent yields in a microwave reactor, showcasing a significant improvement over conventional heating methods. nih.gov

Table 4: Microwave-Assisted Quinoline Synthesis

| Reaction Type | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Friedländer Annulation | 2-aminoaryl ketones, methylene compounds | Microwave, p-toluenesulphonic acid, solvent-free | Rapid, efficient, high yield | organic-chemistry.org |

| Pfitzinger Reaction | Isatin, ketones | Microwave, base, EtOH/H₂O | Rapid synthesis of quinoline-4-carboxylic acids | researchgate.net |

| Skraup Synthesis | 2,6-diaminotoluene, glycerol, H₂SO₄, As₂O₅ | Microwave | Drastically reduced reaction time | nih.gov |

| General Quinoline Synthesis | Various | Microwave, green solvents (water, ethanol) | Reduced waste, energy efficiency | researchgate.netbohrium.com |

| Fused Heterocycles | Substituted quinolines | Microwave | Excellent yields (92-97%) | nih.gov |

Catalyst-Free and Solvent-Free Reaction Conditions

In the pursuit of green chemistry, synthetic protocols that eliminate the need for both catalysts and solvents are highly desirable. These methods reduce chemical waste and often simplify product purification. One such approach involves the one-pot reaction of steroidal β-bromovinylaldehydes and arylamines under microwave irradiation to prepare A-ring and D-ring fused steroidal quinolines. researchgate.net This solvent-free and catalyst-free method highlights a move towards more sustainable synthetic practices. researchgate.net

Similarly, other solvent-free procedures have been developed as green alternatives to traditional Friedländer reactions for quinoline synthesis. mdpi.com These reactions can be performed under thermal conditions or with the assistance of microwave irradiation, often resulting in short reaction times and high yields of the desired quinoline derivatives. mdpi.comresearchgate.net For instance, the synthesis of 2-vinylquinolines has been achieved through a facile catalyst-free method involving a direct deamination reaction during a Mannich synthesis. rsc.org The reaction is believed to proceed via an instantaneous hydrogen transfer through a six-membered ring intermediate. rsc.org While not always applied directly to this compound, these principles demonstrate the feasibility of synthesizing the core quinoline structure without traditional catalysts or solvents.

Utilization of Environmentally Benign Catalysts (e.g., Thiamine (B1217682) Hydrochloride)

The use of non-toxic, inexpensive, and readily available catalysts is a cornerstone of green chemistry. Thiamine hydrochloride (Vitamin B1) has emerged as a remarkable and ecofriendly catalyst for the one-pot, multi-component synthesis of various heterocyclic compounds, including quinoline-3-carboxamide derivatives. rsc.org

An efficient synthesis of polysubstituted quinolines has been achieved using thiamine hydrochloride as a catalyst in aqueous media under reflux conditions. rsc.orgrsc.orgresearchgate.net This method offers operational simplicity, avoids tedious separation procedures, and boasts high product yields. rsc.orgresearchgate.net A key advantage is the reusability of the catalyst, further enhancing its environmental credentials. rsc.org The reaction works best in water, a finding supported by both experimental results and theoretical DFT calculations, which show that the stability of the compounds is amplified in the presence of solvents, particularly water. rsc.org

Multi-component Reaction Strategies for Quinoline-3-carboxamide Analogues

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org This approach is highly efficient and atom-economical, enabling the creation of diverse molecular architectures and the introduction of various functional groups in a convergent manner. rsc.orgnih.gov MCRs like the Povarov, Gewald, and Ugi reactions have been successfully used to synthesize a wide array of quinoline scaffolds. rsc.org

One-Pot Three-Component Reaction Protocols

A prime example of an MCR strategy is the one-pot, three-component reaction for synthesizing 4-amino-2-benzoylquinoline-3-carboxamide derivatives. rsc.orgrsc.org This protocol involves the reaction of an arylamine, an arylglyoxal, and 2-cyano-N-methylacetamide in the presence of thiamine hydrochloride as a catalyst. rsc.orgrsc.org The reaction is typically performed in water under reflux, providing a simple and effective route to highly substituted quinoline-3-carboxamides (B1200007). rsc.org The versatility of this method allows for the use of various substituted anilines and arylglyoxals to generate a library of analogues.

The table below illustrates the scope of this one-pot synthesis for producing various quinoline-3-carboxamide derivatives.

| Arylamine | Arylglyoxal | Resulting Product Structure (Core) | Yield (%) |

| Aniline | Phenylglyoxal | 4-amino-2-benzoyl-N-methylquinoline-3-carboxamide | 95 |

| 4-Methylaniline | Phenylglyoxal | 4-amino-6-methyl-2-benzoyl-N-methylquinoline-3-carboxamide | 92 |

| 4-Methoxyaniline | Phenylglyoxal | 4-amino-6-methoxy-2-benzoyl-N-methylquinoline-3-carboxamide | 94 |

| 4-Chloroaniline | Phenylglyoxal | 4-amino-6-chloro-2-benzoyl-N-methylquinoline-3-carboxamide | 90 |

| Aniline | 4-Chlorophenylglyoxal | 4-amino-2-(4-chlorobenzoyl)-N-methylquinoline-3-carboxamide | 93 |

| Aniline | 4-Methylphenylglyoxal | 4-amino-2-(4-methylbenzoyl)-N-methylquinoline-3-carboxamide | 91 |

This table is a representative example based on the described methodology. Specific yields are from Hajipour, M., Mehrabi, H., & Masoodi, H. R. (2025). Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy. rsc.org

Integration of Various Functional Groups via Cascade Reactions

The efficiency of the thiamine hydrochloride-catalyzed MCR is largely due to a series of cascade reactions. rsc.orgrsc.org This protocol integrates Knoevenagel condensation, Michael addition, and cyclization reactions into a single synthetic operation. rsc.org This cascade allows for the introduction of important functional groups, such as amino and carboxamide moieties, onto the quinoline ring system in one step. rsc.orgrsc.org The process begins with the initial reaction between the starting materials, leading to an intermediate that subsequently undergoes intramolecular cyclization and aromatization to form the stable quinoline core, all orchestrated within the one-pot procedure. rsc.org This integration of multiple bond-forming events into a seamless sequence exemplifies the elegance and power of cascade reactions in modern organic synthesis. researchgate.net

Chemical Modification and Derivatization Studies of 6 Methylquinoline 3 Carboxamide

Synthesis of Substituted Quinoline-3-carboxamide (B1254982) Analogues

The synthesis of substituted quinoline-3-carboxamide analogues is a key area of investigation, aiming to modulate the physicochemical and pharmacological properties of the parent compound.

Introduction of Halogen Substituents (e.g., Chloro-, Fluoro-, Iodo- derivatives)

Halogenation of the quinoline (B57606) ring is a common strategy to enhance biological activity.

Chloro-derivatives : The synthesis of 2-chloroquinoline-3-carboxamide (B1625466) derivatives can be achieved from acetanilides through a Vilsmeier-Haack reaction, which yields 2-chloro-3-carbaldehyde quinolines. researchgate.net This intermediate is then oxidized to the corresponding carboxylic acid, followed by coupling with various anilines to produce the final carboxamide derivatives. researchgate.net Another approach involves the Gould-Jacobs reaction to synthesize ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which can be further modified. nih.gov

Fluoro-derivatives : 6-Fluoroquinoline-3-carboxamide can be synthesized through several methods, including the Friedländer synthesis, which involves the condensation of 2-amino-5-fluorobenzaldehyde (B139799) with ethyl acetoacetate. smolecule.com Other methods like the Balz-Schiemann reaction and transition-metal-catalyzed C-H fluorination have also been employed to introduce fluorine at the C-6 position. smolecule.com The presence of a fluorine atom is known to enhance antibacterial properties by improving cell penetration and inhibition of DNA gyrase. smolecule.com

Iodo-derivatives : Iodination of the quinoline framework can be accomplished using iodine monochloride (ICl). indochembull.com For instance, the synthesis of 7-amino-8-iodo-4-methyl-2-quinolinone has been reported, highlighting the potential for introducing iodine into the quinoline ring system. indochembull.com

| Halogen Derivative | Synthetic Method | Key Intermediates/Reagents | Reference |

| Chloro-derivatives | Vilsmeier-Haack reaction | Acetanilides, 2-chloro-3-carbaldehyde quinolines | researchgate.net |

| Fluoro-derivatives | Friedländer synthesis | 2-amino-5-fluorobenzaldehyde, ethyl acetoacetate | smolecule.com |

| Iodo-derivatives | Iodination with ICl | Phenyldiamine, ethyl acetoacetate, ICl | indochembull.com |

Aryl and Heteroaryl Substitutions on the Quinoline Core

The introduction of aryl and heteroaryl groups at various positions of the quinoline core can significantly influence the biological activity of the resulting compounds. For instance, the substitution of an aryl group at the C-3 position has been explored for its potential in developing antileishmanial agents. nih.gov Studies have shown that the C-3 aryl group likely occupies a deep and flexible hydrophobic pocket on the target protein, accommodating a range of substituents. nih.gov While various electron-donating and electron-withdrawing groups on the C-3 aryl substituent showed minimal differences in potency, these modifications are crucial for fine-tuning the compound's properties. nih.gov

Modification at the Carboxamide Nitrogen and Carbonyl Groups

Modifications at the carboxamide moiety, including the nitrogen and carbonyl groups, are critical for altering the compound's biological profile.

N-Substituted Carboxamides : The synthesis of N-substituted quinoline-3-carboxamides (B1200007) is often achieved by reacting a quinoline-3-carboxylic acid with a variety of amines. researchgate.netnih.gov This can be facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotrizole (HOBt). mdpi.com These modifications have been shown to be important for activities such as inhibiting ATM kinase and the cholesteryl ester transfer protein (CETP). mdpi.comnih.gov

Carbonyl Group Modifications : While direct modification of the carbonyl group is less common, it can be reduced to form an amine or alcohol under appropriate conditions. smolecule.com The carboxamide can also be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. smolecule.com

Derivatization at C-6, C-4, C-7, and C-8 Positions of the Quinoline Ring

Derivatization at various positions of the quinoline ring allows for the exploration of a wider chemical space and the development of compounds with improved properties.

C-6 Position : The 6-methyl group itself is a key substituent. Further modifications at this position or the introduction of other groups like benzyloxy have been shown to be determining factors in the activity of CETP inhibitors. mdpi.com

C-4 Position : Modifications at the C-4 position have been investigated, particularly in the context of antimalarial agents. acs.org

C-7 Position : Substitution at the C-7 position, often in conjunction with modifications at C-6, has been found to be crucial for the CETP inhibitory activity of quinoline-3-carboxamide derivatives. mdpi.com

C-8 Position : Metal-free, regioselective halogenation at the C-5 position of 8-substituted quinolines has been developed, providing a route to novel halogenated quinoline derivatives. rsc.org Cobalt-catalyzed C-8 amidation of quinoline-N-oxides has also been reported. rsc.org

Functionalization Reactions and Scaffold Hybridization

Functionalization reactions and scaffold hybridization are advanced strategies to create more complex and potentially more potent bioactive molecules based on the 6-methylquinoline-3-carboxamide core.

Esterification and Amidation Reactions for Bioactive Molecules

Esterification and amidation are fundamental reactions used to generate a wide array of bioactive molecules from the quinoline-3-carboxylic acid precursor.

Esterification : The conversion of the carboxylic acid to an ester can be a key step in synthesis. For example, the synthesis of quinoline ester 4x was achieved in high yield using methyl pyruvate (B1213749) in a Doebner reaction. nih.gov

Amidation : Amidation reactions are central to the synthesis of the target carboxamides. A highly efficient procedure for the synthesis of quinoline-3-carboxamides involves the amidation of quinoline-3-carboxylic acids with tetraalkylthiuram disulfides. researchgate.net This method is compatible with a broad range of substrates and proceeds under simple reaction conditions. researchgate.net The resulting carboxamides have been investigated for various biological activities, including as CETP inhibitors. mdpi.comresearchgate.net

| Reaction | Description | Reagents/Methods | Application | Reference |

| Esterification | Conversion of carboxylic acid to ester | Methyl pyruvate (in Doebner reaction) | Synthesis of quinoline esters | nih.gov |

| Amidation | Formation of carboxamide from carboxylic acid | Tetraalkylthiuram disulfides, EDC·HCl/HOBt | Synthesis of bioactive carboxamides (e.g., CETP inhibitors) | mdpi.comresearchgate.net |

Hybridization with Other Heterocyclic Scaffolds (e.g., Thiazolidinones, Triazoles, Pyrazoloquinolines)

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful tool in medicinal chemistry to create new chemical entities with potentially enhanced activity, improved selectivity, or a novel mechanism of action. The this compound scaffold serves as a valuable starting point for such studies, leveraging its established biological relevance. By combining this core with other biologically active heterocyclic rings like thiazolidinones, triazoles, and pyrazoloquinolines, researchers aim to develop novel derivatives with unique pharmacological profiles.

Hybridization with Thiazolidinones

Thiazolidinones are a well-known class of heterocyclic compounds possessing a broad spectrum of biological activities. The hybridization of a quinoline moiety with a thiazolidinone ring can lead to compounds with synergistic or additive effects. The synthetic approach to such hybrids often involves a multi-step reaction sequence.

One common strategy involves creating a Schiff base intermediate from a quinoline derivative, which then undergoes cyclocondensation with a thiol-containing reagent like thioglycolic acid to form the thiazolidinone ring. For instance, studies on related quinoline structures have demonstrated the feasibility of this approach. Although direct hybridization with this compound is not extensively documented in readily available literature, the synthesis of hybrids containing both quinoline and thiazolidinone cores has been reported, suggesting a viable pathway for future exploration.

Research on analogous structures, such as quinazolinone-thiazolidinone hybrids, has shown that these molecules can be synthesized by linking the two heterocyclic systems through a flexible bridge. In one study, a series of quinazolinone-based 5-arylidene-2-aminothiazol-4(5H)-ones were synthesized, where the quinazoline (B50416) and thiazolidinone moieties were joined via an ethyl linkage. This general principle could be adapted to the this compound scaffold. Another study reported the synthesis of thiazole-quinoline hybrids under ultrasound irradiation, resulting in compounds with significant cytotoxic activity against various cancer cell lines. rsc.org

Table 1: Examples of Quinoline-Thiazolidinone/Thiazole Hybridization Strategies

| Parent Scaffold | Bridging Strategy/Linkage | Key Findings | Reference |

| Quinazolinone | Ethyl bridge to thiazolidinone | Resulting hybrids showed potent antitubercular activity, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv. | |

| Quinoline | Direct linkage to thiazole | Ultrasound-assisted synthesis provided good yields. A resulting hybrid, 4c , showed promising cytotoxicity against the HL-60 leukemia cell line (IC₅₀ = 2.41 μM) and was found to interact with DNA. rsc.org | rsc.org |

These findings underscore the potential of combining the quinoline core with sulfur-containing heterocycles like thiazolidinones to generate biologically active molecules.

Hybridization with Triazoles

The 1,2,3-triazole ring is an ideal linker in molecular hybridization due to its stability, hydrogen bonding capability, and its straightforward synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.org This reaction allows for the efficient and regioselective joining of a quinoline unit (functionalized with either an azide (B81097) or an alkyne) to another molecular fragment.

Several studies have reported the synthesis of quinoline-triazole hybrids as potential therapeutic agents. nih.gov The general synthetic route involves preparing an azide or alkyne derivative of the quinoline scaffold and reacting it with a complementary functionalized partner. For example, a library of new quinoline-based 1,2,3-triazole scaffolds was synthesized and evaluated for anticancer activity. nih.gov The study highlighted compounds that displayed outstanding activity against human breast (MCF-7), lung (A-549), and liver (HepG2) cancer cell lines. nih.gov

Table 2: Research Findings on Quinoline-1,2,3-Triazole Hybrids

| Hybrid Compound | R1 Group (at Triazole) | R2 Group (at Quinoline) | Key Anticancer Activity (IC₅₀ in µM) | Reference |

| 5a | Phenyl | 4-chlorophenyl | MCF-7: 9.25, A-549: 9.56, HepG2: 10.56 | nih.gov |

| 5d | 4-chlorophenyl | 4-bromophenyl | MCF-7: 10.42, A-549: 12.97, HepG2: 13.05 | nih.gov |

| 5e | 4-iodophenyl | 4-chlorophenyl | MCF-7: 11.40, A-549: 10.42, HepG2: 12.32 | nih.gov |

| 5f | 3-methoxyphenyl | 4-chlorophenyl | MCF-7: 10.49, A-549: 10.27, HepG2: 11.27 | nih.gov |

The results indicate that the nature of the substituents on the phenyl rings attached to both the quinoline and triazole moieties significantly influences the cytotoxic activity. nih.gov These studies provide a strong rationale for applying the triazole hybridization strategy to this compound to explore new chemical space for drug discovery.

Hybridization with Pyrazoloquinolines

The fusion or linkage of a pyrazole (B372694) ring to a quinoline core results in pyrazoloquinoline derivatives, a class of compounds that has garnered significant attention for its diverse biological activities, including anti-inflammatory and anticancer properties. nih.govresearchgate.net Hybridization can be achieved in two primary ways: by constructing a fused polycyclic system, such as pyrazolo[4,3-c]quinoline, or by linking a pyrazole ring to the quinoline scaffold through a spacer.

Fused Pyrazolo[4,3-c]quinolines: The synthesis of fused pyrazolo[4,3-c]quinolines often begins with a pre-formed quinoline intermediate. For example, 4-chloroquinoline-3-carbaldehydes can be reacted with hydrazine (B178648) to construct the pyrazole ring fused to the quinoline core. researchgate.net A series of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives were synthesized and evaluated for anti-inflammatory activity by measuring their ability to inhibit nitric oxide (NO) production. nih.gov Several compounds in this series exhibited significant inhibitory effects. nih.gov

Non-Fused Pyrazole-Quinoline Hybrids: An alternative approach involves linking the pyrazole and quinoline rings. Research has described the design and synthesis of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives as potential HIV-1 integrase inhibitors. nih.gov This work is particularly relevant as it involves substitution at the 6-position of the quinoline ring, analogous to the 6-methyl group in the target scaffold. The synthesis involved the alkylation of a 6-formylquinoline derivative followed by further chemical transformations to yield the final products. nih.gov

Table 3: Examples of Pyrazole-Quinoline Hybridization

| Hybrid Type | Compound Example | Synthetic Precursor | Key Findings | Reference |

| Fused | 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a) | 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Displayed significant inhibition of LPS-induced NO production with an IC₅₀ value of 0.39 μM. nih.gov | nih.gov |

| Fused | 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i) | 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Showed potent inhibition of NO production, comparable to the positive control. nih.gov | nih.gov |

| Non-Fused | 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids | 6-(bromomethyl)-4-oxo-4H-quinoline-3-carboxylate | Designed as potential HIV-1 integrase inhibitors based on the structure of elvitegravir. nih.gov | nih.gov |

These synthetic and medicinal chemistry studies demonstrate that both fused and linked pyrazole-quinoline hybrids are promising structures. Applying these hybridization strategies to this compound could yield novel compounds with significant therapeutic potential.

Advanced Structural Characterization and Elucidation of 6 Methylquinoline 3 Carboxamide

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopy is fundamental to the structural confirmation of newly synthesized organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the molecular framework of 6-Methylquinoline-3-carboxamide.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected absorptions would include N-H stretching from the amide, C=O (amide I band) stretching, and C=C/C=N stretching from the quinoline (B57606) ring system.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the quinoline ring. The absorption maxima (λmax) are characteristic of the chromophore.

Specific experimental IR and UV-Vis spectra for this compound could not be located in the available literature. While spectral data for the related compound 6-Methylquinoline (B44275) are accessible, the addition of the 3-carboxamide group would significantly alter the spectra, making direct comparisons unreliable. nih.govchemicalbook.comnist.gov

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|

Table 4: UV-Visible Absorption Maxima for this compound

| λmax (nm) | Solvent | Electronic Transition |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular weight of this compound (C₁₁H₁₀N₂O) is 186.21 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass, and fragmentation would likely involve the loss of the amide group or cleavage of the quinoline ring.

Detailed experimental mass spectra and fragmentation analyses specifically for this compound are not provided in the surveyed scientific papers and databases. mzcloud.org

Table 5: Mass Spectrometry Data for this compound

| m/z | Ion Type | Relative Intensity (%) |

|---|

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.

Single Crystal X-ray Diffraction for Absolute Structure and Conformation

Single crystal X-ray diffraction analysis would provide the absolute structure of this compound, confirming the connectivity and revealing the precise conformation of the molecule in the solid state. This includes the planarity of the quinoline ring system and the orientation of the carboxamide substituent.

A search of crystallographic databases and the scientific literature did not yield any reports on the single crystal X-ray structure of this compound. While crystal structures for related derivatives have been published, this specific compound has not been characterized by this method. researchgate.netresearchgate.net

Table 6: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | No specific data available in the searched literature. |

| Space Group | No specific data available in the searched literature. |

| Unit Cell Dimensions | No specific data available in the searched literature. |

Investigation of Biological Activities and Mechanisms of Action Preclinical Focus

Antimicrobial Research Applications

Research into the antimicrobial properties of quinoline (B57606) derivatives is extensive, however, specific data on the efficacy of 6-methylquinoline-3-carboxamide against common bacterial and fungal pathogens is not extensively detailed in currently available literature. While the broader class of quinoline-3-carboxamides (B1200007) has been explored for these properties, specific inhibitory concentrations and spectrum of activity for the 6-methyl substituted variant remain an area for further investigation.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Staphylococcus aureus, MRSA)

There is currently a lack of specific published data detailing the antibacterial activity of this compound against key Gram-positive and Gram-negative bacterial strains. Studies on related compounds, such as 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives, have shown moderate activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus researchgate.net. Another study on 6-amino-8-methylquinolones demonstrated enhanced activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. However, these findings relate to derivatives with different functional groups or substitution patterns, and direct data for this compound is not available.

Antifungal Efficacy Studies (e.g., Aspergillus niger, Candida albicans)

Specific studies on the antifungal efficacy of this compound against fungal pathogens like Aspergillus niger and Candida albicans are not found in the reviewed literature. Research on related structures, such as 6-methoxyquinoline-3-carbonitrile derivatives, has indicated some activity against Candida albicans researchgate.net. The broader class of carboxamide derivatives has also been investigated as potential fungicides, with some showing efficacy against various phytopathogenic fungi nih.gov. Without direct testing, the antifungal potential of this compound remains undetermined.

Anticancer Research Applications

The quinoline scaffold is a key component in many anticancer agents, and its derivatives are actively researched for their therapeutic potential arabjchem.orgnih.gov. Investigations into quinoline-3-carboxamides, in particular, have revealed promising activities, including the inhibition of critical cancer-related enzymes and pathways nih.gov.

Inhibition of Cellular Proliferation and Apoptosis Induction in Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2, HCT116, A549)

The cytotoxic potential of the broader quinoline-3-carboxamide (B1254982) class has been evaluated against several human cancer cell lines. Derivatives have shown the ability to inhibit proliferation in breast cancer (MCF-7), colon cancer (HCT-116), liver cancer (HepG2), and lung cancer (A549) cell lines researchgate.netnih.govnih.govresearchgate.net. For instance, certain quinoline-3-carboxamide derivatives were synthesized and tested for their effects on cell lines such as HCT116, with some compounds showing promising cytotoxicity researchgate.net. Another study focused on optimizing quinoline-3-carboxamide scaffolds as EGFR inhibitors, which resulted in compounds with potent activity against the MCF-7 breast cancer cell line nih.gov. However, specific IC₅₀ values and detailed mechanistic studies on apoptosis induction for this compound itself are not specified in the available research.

Table 1: Representative Anticancer Activity of Quinoline-3-Carboxamide Derivatives This table is illustrative of the general class of compounds, as specific data for this compound is not available.

| Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-3-carboxamides | HCT116, MDA-MB-468, MDA-MB-231 | Cytotoxicity, ATM Kinase Inhibition | researchgate.net |

| Optimized Quinoline-3-carboxamides | MCF-7 | EGFR Inhibition, Anticancer Activity | nih.gov |

| Quinoline-carboxamide Derivatives | MCF-7, CACO, HepG-2, HCT-116 | Antiproliferative Activity | researchgate.net |

| 5-methyl-5H-indolo[2,3-b]quinoline Derivative | HepG2, HCT-116, MCF-7, A549 | Cytotoxicity, Apoptosis Induction | nih.gov |

Modulation of Key Molecular Targets in Cancer Pathways (e.g., ATM kinase, EGFR kinase)

The quinoline-3-carboxamide scaffold has been identified as a promising framework for developing inhibitors of key protein kinases involved in cancer progression, such as Ataxia Telangiectasia Mutated (ATM) kinase and Epidermal Growth Factor Receptor (EGFR) kinase nih.govresearchgate.net.

A novel series of 3-quinoline carboxamides was discovered and optimized as potent and selective inhibitors of ATM kinase, a crucial mediator of the DNA damage response pathway nih.govresearchgate.net. These inhibitors, when used in combination with DNA-damaging agents, showed efficacy in disease-relevant models nih.gov. Similarly, research has focused on designing quinoline-3-carboxamide derivatives as inhibitors of EGFR kinase, whose overexpression is linked to tumor growth nih.govresearchgate.net. Optimization of these compounds has led to potent EGFR inhibitors with significant anticancer activity nih.gov. While these studies validate the potential of the core structure, the specific inhibitory activity of this compound against ATM or EGFR has not been reported.

Investigations into Anti-angiogenic and Anti-metastatic Effects in Preclinical Models

Preclinical research has highlighted the anti-angiogenic and anti-metastatic potential of certain quinoline-3-carboxamide derivatives, most notably Tasquinimod (B611174) nih.govnih.gov. Tasquinimod has been shown to inhibit tumor growth and metastasis in preclinical models of prostate cancer by interfering with the tumor microenvironment and inhibiting the establishment of new blood vessels (angiogenesis) nih.govnih.govnih.gov. Its mechanisms include the upregulation of the anti-angiogenic protein thrombospondin-1 and the downregulation of hypoxia-driven genes like VEGF nih.gov. Another related compound, Linomide, also demonstrated dose-dependent anti-angiogenic activity in rat models nih.gov. These findings underscore the potential of the quinoline-3-carboxamide class to affect tumor angiogenesis and metastasis. However, direct preclinical evidence of such effects for this compound is not available.

Immunomodulatory and Anti-inflammatory Research

Quinoline-3-carboxamides have demonstrated significant immunomodulatory and anti-inflammatory properties in preclinical models. These compounds can influence both the innate and adaptive immune systems, highlighting their potential for treating a variety of inflammatory and autoimmune conditions, as well as cancer.

Effects on Cell-Mediated Immunity and Tumor Surveillance Enhancement

The quinoline-3-carboxamide derivative, tasquinimod, has been shown to exert anti-tumor effects by modulating the recruitment of myeloid cells to the tumor microenvironment. nih.gov In preclinical models of mammary carcinoma, tasquinimod was found to reduce the influx of Ly6C(hi) myeloid cells into the tumor tissue. nih.gov This effect was most prominent during the early stages of tumor development. nih.gov The depletion of these Ly6C(hi) cells through antibody treatment mimicked the anti-tumor effect of tasquinimod, confirming the significant role of these cells in promoting tumor growth. nih.gov While long-term treatment with tasquinimod also led to a reduction in splenic myeloid cells and their progenitors, this did not impact the growth of already established, rapidly growing tumors. nih.gov These findings suggest that the anti-tumor activity of tasquinimod is at least partially due to its ability to interfere with the recruitment of pro-tumorigenic myeloid cells, thereby enhancing the host's anti-tumor immune surveillance. nih.gov

Studies have also indicated that quinoline-3-carboxamides can modulate T-cell dependent B-cell responses. nih.gov In mice immunized with a T-cell dependent antigen, treatment with a quinoline-3-carboxamide led to a slight inhibition of the primary antibody response. nih.gov This was accompanied by a reduction in the number and size of germinal centers, as well as a decrease in the number of germinal center B cells and follicular T cells in the spleen. nih.gov Interestingly, the secondary immune response was not affected, suggesting that these compounds may modulate primary immune responses without causing broad immunosuppression. nih.gov This selective immunomodulation could be beneficial in the context of autoimmune diseases where a primary, but not secondary, immune response is pathogenic. nih.gov

Modulation of Inflammatory Responses (e.g., inhibition of pulmonary neutrophilia, hematopoietic prostaglandin (B15479496) D synthase)

Quinoline-3-carboxamides have been identified as potent inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the production of prostaglandin D2 (PGD2), a key mediator of inflammation. nih.gov Through fragment-based screening and subsequent structure-activity relationship (SAR) studies, researchers were able to develop highly potent H-PGDS inhibitors from an initial 3-cyano-quinoline hit. nih.gov Systematic modifications led to the identification of a quinoline-3-carboxamide derivative with an IC50 of 9.9 nM. nih.gov This selective inhibitor effectively reduced PGD2 production in a mast cell degranulation assay, demonstrating its potential to attenuate inflammatory responses. nih.gov

The anti-inflammatory properties of these compounds also extend to the inhibition of neutrophilic inflammation. Neutrophils and their proteases are key drivers of inflammation in various chronic respiratory diseases. nih.gov While direct studies on this compound's effect on pulmonary neutrophilia are not specified, the broader class of quinoline-3-carboxamides, through mechanisms like H-PGDS inhibition, can be inferred to play a role in modulating neutrophil-driven inflammation. nih.govnih.gov

Antiviral Research Investigations (e.g., HIV-1 Integrase, H5N1 Influenza Virus)

The quinoline scaffold is a key component in the development of antiviral agents. Specifically, quinoline-based compounds have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govmdpi.com These inhibitors can act allosterically, binding to the integrase dimer interface and inducing an aberrant multimerization of the enzyme, which ultimately blocks viral replication. mdpi.com Structure-activity relationship studies on multi-substituted quinolines have shown that substitutions at various positions can significantly impact their antiviral potency. nih.govmdpi.com For instance, the addition of a bromine atom at the 6 or 8 position of the quinoline ring has been shown to enhance antiviral properties. mdpi.com

With regards to influenza viruses, such as the highly pathogenic avian influenza A (H5N1), current antiviral strategies primarily rely on neuraminidase inhibitors and polymerase inhibitors. news-medical.netcdc.gov While research into novel antiviral agents is ongoing, specific preclinical studies focusing on this compound against H5N1 were not prominently found in the provided search results. However, the broad-spectrum antiviral potential of quinoline derivatives suggests that this is a plausible area for future investigation. nih.gov The emergence of drug-resistant viral strains underscores the continuous need for new antiviral compounds with diverse mechanisms of action. nih.gov

Anti-parasitic Research: Antimalarial, Antitrypanosomal, and Antileishmanial Studies

Quinoline-based compounds have a long history in the treatment of parasitic diseases, most notably malaria. The quinoline scaffold is a critical pharmacophore in several established antimalarial drugs. Research continues to explore novel quinoline derivatives for their activity against various parasitic protozoa.

In the context of trypanosomiasis and leishmaniasis, diseases caused by kinetoplastid parasites, quinoline derivatives have shown promise. nih.govresearchgate.netnih.govresearchgate.net Human African Trypanosomiasis (HAT) is a fatal disease if left untreated, and there is a significant need for orally bioavailable treatments. researchgate.net Novel quinoline-based proteasome inhibitors have been discovered that show efficacy in preclinical models of HAT, including a central nervous system stage model. researchgate.net

Similarly, for leishmaniasis, a disease with a worldwide prevalence of 12 million cases, the quinoline scaffold is being actively investigated for the development of new treatments. nih.gov Hybrid molecules combining the quinoline core with other pharmacophores, such as hydrazones and triazoles, have been synthesized and evaluated for their leishmanicidal and trypanocidal activities. nih.govresearchgate.net Some of these hybrids have demonstrated potent activity against both Leishmania and Trypanosoma cruzi parasites. researchgate.net For instance, a series of quinoline-triazole hybrids showed moderate to considerable activity against Leishmania donovani promastigotes and amastigotes. nih.gov

Enzyme and Receptor Target Modulation

The biological effects of this compound and related compounds are often mediated by their interaction with specific enzymes and receptors. Identifying these molecular targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

Modulation of Phosphodiesterase (PDE) Activity

The quinoline scaffold is a key structural feature in a number of potent phosphodiesterase (PDE) inhibitors. PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), playing a critical role in signal transduction in various physiological processes.

Recent research has identified quinoline-3-carboxamides as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory and immune cells. nih.govresearchgate.net Furthermore, a series of quinoline derivatives have been synthesized and evaluated as selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov One particularly potent derivative, compound 7a , demonstrated highly selective inhibition of PDE5 with an IC50 value of 0.27 nM. nih.gov This compound also showed the ability to cross the blood-brain barrier and rescue synaptic and memory defects in a mouse model of Alzheimer's disease. nih.gov

While direct studies on this compound are not available, the established activity of the quinoline core as a PDE inhibitor suggests that it may also exhibit modulatory effects on this enzyme family. The nature and position of substituents on the quinoline ring are known to significantly influence potency and selectivity against different PDE isoforms.

Table 1: PDE Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target PDE | IC50 (nM) | Source |

| 7a | PDE5 | 0.27 | nih.gov |

Note: The data presented is for a quinoline derivative and not this compound itself, illustrating the potential of the chemical class.

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels.

A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as potential CETP inhibitors. In one study, all tested compounds from this class exhibited activity against CETP. mdpi.com Notably, compounds 24 and 26 from this series displayed the most potent activity, with an inhibitory rate of 80.1% at a concentration of 10 µM. mdpi.com The study highlighted that substitutions at the 6 and 7 positions of the quinoline-3-carboxamide scaffold were a determining factor in the inhibitory activity. mdpi.com Specifically, compounds with 6-benzyloxy-7-methoxy groups showed more potent CETP inhibition. mdpi.com

Although direct inhibitory data for this compound on CETP is not available, the performance of these closely related derivatives suggests that the this compound scaffold has the potential to be a platform for the development of CETP inhibitors.

Table 2: CETP Inhibitory Activity of Selected Quinoline-3-carboxamide Derivatives

| Compound | Concentration (µM) | CETP Inhibition Rate (%) | Source |

| 24 | 10 | 80.1 | mdpi.com |

| 26 | 10 | 80.1 | mdpi.com |

Note: The data presented is for derivatives of quinoline-3-carboxamide and not this compound itself, illustrating the potential of the chemical class.

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonism

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. The mGluR1 subtype, in particular, has been identified as a potential therapeutic target for various neurological and psychiatric disorders.

Research has shown that quinoline and quinoxaline (B1680401) derivatives can act as mGluR1 receptor antagonists. One such quinoline derivative exhibited high-affinity binding to the mGluR1 receptor with an IC50 value of 2.97 nM. This indicates that the quinoline scaffold can serve as a basis for the development of potent mGluR1 antagonists. While specific studies on the mGluR1 antagonist activity of this compound have not been reported, the findings for other quinoline-based compounds suggest this as a potential area of biological activity. The structural features of the quinoline ring and its substituents are critical in determining the affinity and selectivity for mGluR subtypes.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial agents. The quinoline scaffold is a core component of quinolone antibiotics, which are known to inhibit DNA gyrase.

Several studies have explored novel quinoline derivatives as inhibitors of bacterial DNA gyrase. In one such study, a series of new quinoline derivatives were synthesized and evaluated for their antimicrobial activity and DNA gyrase inhibition. One of the derivatives, compound 14 , demonstrated potent broad-spectrum antimicrobial activity and significant inhibitory activity against E. coli DNA gyrase with an IC50 value of 3.39 μM. Another study focused on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives and identified compound 13e as a potent inhibitor of E. coli DNA gyrase with an IC50 of 0.0017 μM.

These findings, while not directly pertaining to this compound, underscore the potential of the quinoline core structure to serve as a scaffold for the development of DNA gyrase inhibitors. The specific substitutions on the quinoline ring are crucial for determining the potency and spectrum of activity.

Table 3: DNA Gyrase Inhibitory Activity of Selected Quinoline Derivatives

| Compound | Target | IC50 (µM) | Source |

| 14 | E. coli DNA Gyrase | 3.39 | |

| 13e | E. coli DNA Gyrase | 0.0017 |

Note: The data presented is for quinoline derivatives and not this compound itself, illustrating the potential of the chemical class.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Position and Nature on Biological Activity

The biological profile of quinoline (B57606) derivatives is highly dependent on the type and placement of various functional groups on the core structure. The electronic properties and size of these substituents can dramatically alter the molecule's interaction with biological targets.

The quinoline core is a privileged scaffold in the development of antimicrobial agents. mdpi.com Research on related quinoline compounds demonstrates that the nature and position of substituents significantly affect their antimicrobial potency. For instance, studies on silver(I) complexes with substituted quinolines have shown that the placement of a nitro group is critical. A derivative with a nitro group at the 8-position showed superior activity against multidrug-resistant bacteria compared to one with the nitro group at the 5-position. nih.govresearchgate.net

| Compound Class | Substituent & Position | Effect on Antimicrobial Potency | Target Organisms | Reference |

| Ag(I) Quinolines | 8-Nitroquinoline | More active than 5-nitro derivative | Multidrug-resistant bacteria | nih.govresearchgate.net |

| Quinolinequinones | Ester group (-COOCH3, -COOCH2CH3) | Significant activity, comparable to cefuroxime | S. aureus, S. epidermidis, E. faecalis | nih.gov |

| Quinoline Derivatives | Nitro-aldehyde group | Higher cytotoxicity (proxy for potency) | Caco-2 cells | brieflands.com |

| Quinoline Derivatives | Amine-aldehyde group | Lower cytotoxicity than nitro-analogs | Caco-2 cells | brieflands.com |

The carboxamide group (-CONH2) at the C-3 position is a critical functional group that significantly influences the biological activity and cytotoxicity of the quinoline scaffold. nih.gov Modifications to this amide moiety have been a successful strategy in developing potent therapeutic agents.

Research on various quinoline-3-carboxamide (B1254982) derivatives has demonstrated that they possess promising cytotoxic effects against several cancer cell lines. nih.gov For instance, certain derivatives showed significant activity against HCT116, MDA-MB-468, and MDA-MB-231 cancer cells. nih.gov Further studies on a series of carboxamide-appended quinolines identified several compounds with good anti-proliferative activities against MCF-7, CACO, HepG-2, and HCT-116 cell lines. researchgate.net Crucially, these potent compounds were found to be highly selective, showing significantly lower cytotoxicity against normal human cells (WI-38). researchgate.net

The nature of the substituent on the carboxamide nitrogen can fine-tune both potency and selectivity. In a related series of coumarin-3-carboxamides, derivatives with 4-fluoro and 2,5-difluoro benzamide (B126) groups were the most potent against HeLa and HepG2 cancer cell lines, with activity comparable to the standard drug doxorubicin. nih.gov This highlights the importance of the aromatic substituent attached to the carboxamide nitrogen. The unsubstituted N-phenyl carboxamide was significantly more potent than the parent carboxylic acid, indicating the carboxamide linkage itself is a key feature for anticancer activity. nih.gov

| Compound Series | Carboxamide Substitution | Effect on Activity/Cytotoxicity | Cell Lines | Reference |

| Quinoline-3-carboxamides (B1200007) | Various substitutions | Promising cytotoxicity | HCT116, MDA-MB-468, MDA-MB-231 | nih.gov |

| Carboxamide-appended quinolines | Various substitutions | Good anti-proliferative activity; highly selective vs. normal cells (WI-38) | MCF-7, CACO, HepG-2, HCT-116 | researchgate.net |

| Coumarin-3-carboxamides | 4-Fluoro & 2,5-difluoro benzamide | Most potent derivatives, comparable to doxorubicin | HeLa, HepG2 | nih.gov |

| Coumarin-3-carboxamides | N-phenyl | Significantly more potent than parent carboxylic acid | HepG2 | nih.gov |

A primary mechanism through which quinoline carboxamides exert their anticancer effects is through the inhibition of key cellular enzymes involved in cell proliferation and survival. researchgate.netnih.gov SAR studies have been instrumental in optimizing these compounds as potent and selective enzyme inhibitors.

One important target is the Pim-1 kinase, a protein often overexpressed in cancers. In a study of quinoline-carboxamide hybrids, compound 3e emerged as the most active inhibitor, with an IC50 value of 0.11 µM against Pim-1 kinase. researchgate.net This activity was associated with the induction of apoptosis (programmed cell death) through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins BAX and Caspase-3. researchgate.net

Another target for this class of compounds is the Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial mediator in the DNA damage response pathway that cancer cells exploit to survive therapy. nih.gov SAR studies on quinoline-3-carboxamides revealed that the electron-donating nature of substituents was important for cytotoxic activity, and western blot analysis confirmed that the compounds downregulated ATM in cells. nih.gov

Furthermore, quinoline-carboxamide derivatives have been developed as antagonists for the P2X7 receptor (P2X7R), which is overexpressed in many cancers. nih.gov SAR exploration showed that substitutions on the phenyl ring of the carboxamide moiety with groups like -OCF3, -CF3, and -CH3 improved inhibitory potency. Specifically, attaching an electron-withdrawing -OCF3 group led to a 10-fold enhancement in potency compared to a reference compound. nih.gov Additionally, highly electronegative substituents like fluoro, chloro, and iodo on the quinoline core also enhanced affinity for the receptor. nih.gov

| Compound Series | Substituent | Target Enzyme/Receptor | Key Finding | Reference |

| Quinoline-carboxamides | Specific hybrid structure (3e ) | Pim-1 Kinase | Most active inhibitor (IC50 = 0.11 µM) | researchgate.net |

| Quinoline-3-carboxamides | Electron-donating groups | ATM Kinase | Important for cytotoxicity and ATM downregulation | nih.gov |

| Quinoline-carboxamides | -OCF3 on carboxamide phenyl ring | P2X7 Receptor | 10-fold enhanced potency | nih.gov |

| Quinoline-6-carboxamides | 4-Iodo, 4-Fluoro, 4-Chloro on quinoline | P2X7 Receptor | Enhanced affinity and potency (IC50 = 0.5-0.8 µM) | nih.gov |

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of functional groups in a molecule required for its biological activity. nih.gov For the 6-methylquinoline-3-carboxamide scaffold, understanding the pharmacophore allows for targeted optimization strategies to improve potency, selectivity, and pharmacokinetic properties.

The collective SAR data points to a clear pharmacophore for this class of compounds. It generally consists of:

The Quinoline Ring System: Acts as a rigid scaffold. The methyl group at the C-6 position and other substituents influence the electronic and steric profile, affecting target binding and properties like lipophilicity.

The Carboxamide Linker: This group is crucial, often participating in key hydrogen bonding interactions with the target enzyme or receptor active site. drugdesign.org

The Amide Substituent: The nature of the group attached to the carboxamide nitrogen is a primary point for modification to enhance potency and modulate properties. Aromatic rings with specific electronic substituents (e.g., electron-withdrawing groups like halogens or -OCF3) have proven effective in enhancing target affinity. nih.govnih.gov

Optimization strategies are built upon this pharmacophoric understanding. By keeping the core scaffold and the critical carboxamide linker intact, medicinal chemists can rationally design new analogs. This involves introducing diverse substituents at key positions (like C-4 on the quinoline ring or on the N-phenyl ring of the carboxamide) to probe the binding pocket of the target and improve interactions. nih.gov This iterative process of design, synthesis, and biological testing, guided by SAR, is essential for advancing promising lead compounds like this compound toward clinical development. researchgate.net

Computational Chemistry and Molecular Modeling in 6 Methylquinoline 3 Carboxamide Research

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is crucial for understanding the structural basis of molecular recognition and for designing new drug candidates.

In the context of 6-Methylquinoline-3-carboxamide, molecular docking studies are instrumental in predicting how this compound interacts with various protein targets. For instance, quinoline-3-carboxamide (B1254982) derivatives have been identified as potent inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKKs), a family of enzymes involved in DNA damage response and cell cycle control. researchgate.net Docking studies have revealed that the quinoline (B57606) nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain, a common feature for ATP-competitive inhibitors. researchgate.net

For this compound, the methyl group at the 6-position can influence the binding orientation and affinity by establishing additional hydrophobic interactions within the active site of a target protein. For example, in studies of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides as inhibitors of PI3Kα, the substituted quinolone core was shown to occupy the binding site and interact with key residues. nih.gov Similarly, the carboxamide moiety of this compound is predicted to form crucial hydrogen bonds with amino acid residues in the target's active site, further stabilizing the ligand-receptor complex. The binding affinity, often expressed as a docking score or binding energy, can be calculated to rank potential derivatives and prioritize them for synthesis and biological evaluation. nih.gov

Table 1: Representative Binding Interactions of Quinoline-3-Carboxamide Derivatives with Kinase Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| ATM Kinase | Hinge Region Amino Acids | Hydrogen Bond | researchgate.net |

| PI3Kα | Active Site Residues | Hydrogen Bond, Hydrophobic Interactions | nih.gov |

| DNA-PKcs | Hinge Region Amino Acids | Hydrogen Bond | researchgate.net |

| mTOR | Hinge Region Amino Acids | Hydrogen Bond | researchgate.net |

This table is illustrative and based on studies of related quinoline-3-carboxamide derivatives.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. For a compound like this compound, virtual screening can be employed in two primary ways: to identify it as a potential "hit" from a large chemical database or to use its scaffold as a query to find other structurally similar compounds with potentially improved properties.

In a typical virtual screening workflow, a library of compounds is docked into the active site of a target protein, and the resulting poses are scored based on their predicted binding affinity. nih.gov The top-ranked compounds are then selected for further experimental validation. While specific virtual screening campaigns that led to the identification of this compound are not extensively documented in publicly available literature, the general methodology is well-established for discovering quinoline-based inhibitors for various targets. nih.govresearchgate.net

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, MEP, NBO, NLO) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of molecules like this compound. nih.gov These methods allow for the calculation of various molecular properties that are difficult to measure experimentally.

DFT (Density Functional Theory): DFT is used to determine the optimized geometry and electronic structure of the molecule. For quinoline derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.govresearchgate.net For quinoline derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions, indicating potential sites for electrophilic and nucleophilic attack, respectively. nih.gov

MEP (Molecular Electrostatic Potential): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, the oxygen and nitrogen atoms of the carboxamide group are expected to be regions of negative potential, while the hydrogen atoms of the amide and the aromatic rings are likely to be regions of positive potential. nih.gov

NBO (Natural Bond Orbital) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. It can reveal hyperconjugative interactions that contribute to the stability of the molecule. nih.govresearchgate.net

NLO (Non-Linear Optical) Properties: Quantum chemical calculations can also predict the non-linear optical properties of a molecule, which are important for applications in optoelectronics. This involves calculating properties like the dipole moment and hyperpolarizability. nih.gov

Table 2: Calculated Electronic Properties of a Representative Quinoline Derivative (by DFT)

| Property | Calculated Value | Significance | Reference |

| HOMO Energy | -6.2 eV | Electron-donating ability | researchgate.net |

| LUMO Energy | -1.8 eV | Electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability | researchgate.net |

| Dipole Moment | ~2.5 D | Polarity and intermolecular interactions | nih.gov |

These values are representative and based on DFT calculations of similar quinoline structures.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are employed to assess the stability of its binding pose within a protein's active site, as predicted by molecular docking.

By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, researchers can observe how the interactions evolve. A stable binding mode is characterized by the ligand maintaining its position and key interactions with the receptor throughout the simulation, with minimal fluctuations in its root-mean-square deviation (RMSD). nih.gov MD simulations can also reveal important conformational changes in both the ligand and the protein upon binding, providing a more dynamic and realistic picture of the molecular recognition process. nih.gov

In Silico ADME and Predictive Toxicology (Research Perspective, excluding toxicity profiles)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and predictive toxicology studies are crucial in the early stages of drug discovery to assess the drug-like properties of a compound. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net For this compound, these predictive models can estimate various physicochemical and pharmacokinetic properties without the need for initial experimental testing.

From a research perspective, in silico ADME tools can predict parameters such as:

Lipophilicity (logP): Affects absorption and distribution.

Aqueous Solubility (logS): Influences dissolution and absorption.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

Human Intestinal Absorption (HIA): Predicts oral bioavailability.

Cytochrome P450 (CYP) Inhibition: Indicates potential for drug-drug interactions.

These predictions are based on the molecule's structure and are often guided by rules such as Lipinski's Rule of Five. While these models provide valuable early-stage guidance, it is important to note that they are predictive and require experimental validation. The goal is to identify and filter out compounds with poor ADME profiles early in the drug discovery pipeline, saving time and resources. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For a class of compounds like derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized analogs.

The process involves generating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a training set of compounds with known activities. Statistical methods are then used to build a mathematical model that relates these descriptors to the biological activity. Once a robust and validated QSAR model is established, it can be used to predict the activity of new compounds based solely on their chemical structure. This allows for the rational design of more potent and selective molecules. For quinoline derivatives, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully applied to guide the design of new inhibitors for various targets.

Preclinical Efficacy and Proof of Concept Studies in Model Systems

In Vitro Biological Assays and Cell-Based Models

In vitro studies are fundamental in determining the biological activity of a compound at the cellular and molecular level. For the quinoline-carboxamide scaffold, these assays have been crucial in identifying cytotoxic profiles, mechanisms of action, and potential therapeutic applications.

Cell Line Cytotoxicity and Proliferation Assays

The cytotoxic and anti-proliferative effects of quinoline-carboxamide derivatives have been evaluated across various human cell lines. A study investigating a series of quinoline-6-carboxamide (B1312354) derivatives, positional isomers of the titular compound, demonstrated varied impacts on cell viability. When tested at a concentration of 100 μM for 24 hours, these compounds showed a range of cytotoxic effects. For instance, compound 3e resulted in 62% cell viability in HEK-293T cells and 70% in 1321N1 astrocytoma cells. nih.gov In contrast, compounds 2e and 1d were found to be the least toxic, with over 80% cell viability observed in all tested non-transfected cell lines. nih.gov

Further investigation into the anti-proliferative effects of these P2X7R antagonists revealed that their impact was linked to receptor involvement. nih.gov When compared to a control, the anti-proliferative effects of selected antagonists at a 10 μM concentration were notable, with compound 1e showing a significant effect. nih.gov These findings underscore the importance of specific chemical substitutions on the quinoline-carboxamide core in determining cytotoxic and anti-proliferative activity.

Table 1: Cell Viability of Quinoline-Carboxamide Derivatives in Different Cell Lines

| Compound | Cell Line | % Cell Viability (at 100 µM) |

|---|---|---|

| 3e | HEK-293T | 62% |

| 3e | 1321N1 Astrocytoma | 70% |

| 3e | MCF-7 | 85% |

| 2f | 1321N1 Astrocytoma | 72% |

| 2g | All non-transfected lines | >75% |

| 2e | All non-transfected lines | >80% |

| 1d | All non-transfected lines | >80% |

Data sourced from a study on quinoline-6-carboxamide derivatives. nih.gov

Enzyme Inhibition Assays and Target Engagement Studies

A primary mechanism of action for many quinoline-carboxamide compounds is the inhibition of specific enzymes or receptors. Analogs have been identified as potent allosteric binders and inhibitors of targets like the P2X7 receptor (P2X7R) and histone deacetylase 4 (HDAC4). nih.govnih.gov

In a study focused on P2X7R, a series of quinoline-6-carboxamide derivatives demonstrated potent and selective inhibitory activity. nih.gov Compound 2f , an iodo-substituted derivative, was the most potent with an IC₅₀ value of 0.566 μM. nih.gov Other derivatives with fluoro (2e ) and chloro (2g ) substitutions also showed significant potency, with IC₅₀ values of 0.624 μM and 0.813 μM, respectively. nih.gov These compounds were found to be highly selective for the human P2X7 receptor, showing no activity at other tested receptors like h-P2X4R and various P2Y receptors. nih.gov

Another well-studied quinoline-3-carboxamide (B1254982), Tasquinimod (B611174), has been shown to act by binding to HDAC4. nih.govnih.gov This interaction prevents the formation of a critical transcriptional complex (HDAC4/NCoR1/HDAC3), thereby disrupting downstream signaling pathways essential for tumor survival. nih.gov While Tasquinimod itself has off-target effects, such as binding to the Aryl Hydrocarbon Receptor (AHR), this research highlights the capacity of the quinoline-3-carboxamide scaffold to engage with and inhibit key protein-protein interactions. nih.govnih.gov

Table 2: P2X7R Inhibitory Potency of Quinoline-6-Carboxamide Derivatives

| Compound | Substitution | IC₅₀ (µM) |

|---|---|---|

| 1e | - | 0.457 |

| 2f | 4-iodo | 0.566 |

| 2e | 4-fluoro | 0.624 |

| 1d | - | 0.682 |

| 2g | 4-chloro | 0.813 |

| 3e | - | 0.890 |

Data reflects the concentration required to inhibit 50% of the P2X7 receptor activity. nih.gov

Phenotypic Screening in Disease-Relevant Cell Models

Phenotypic screening allows for the discovery of compounds based on their ability to induce a desired change in a cellular model of a disease, without prior knowledge of the specific molecular target. Quinoline-carboxamide derivatives have been identified through such screens.